Cas no 81266-47-9 (3-(Nitromethyl)cyclopentanone)

3-(Nitromethyl)cyclopentanone is a versatile nitro-substituted cyclic ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive nitromethyl group with a cyclopentanone scaffold, enabling diverse transformations such as Michael additions, nitro reductions, and cyclization reactions. The compound is particularly valuable for constructing complex heterocycles and functionalized cyclopentane derivatives. Its balanced reactivity profile allows for selective modifications under controlled conditions, making it useful in fine chemical and medicinal chemistry research. The nitromethyl group also serves as a precursor to amines or other functional groups via reduction or substitution. Proper handling is advised due to potential sensitivity to heat and shock.
3-(Nitromethyl)cyclopentanone structure
3-(Nitromethyl)cyclopentanone structure
Product Name:3-(Nitromethyl)cyclopentanone
CAS No:81266-47-9
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD11847689
CID:829967
PubChem ID:11958046
Update Time:2025-05-24

3-(Nitromethyl)cyclopentanone Chemical and Physical Properties

Names and Identifiers

    • 3-(Nitromethyl)cyclopentanone
    • 3-(nitromethyl)cyclopentan-1-one
    • 3-(Nitromethyl)cyclopentanone (ACI)
    • MFCD11847689
    • DS-2581
    • 81266-47-9
    • AKOS016008233
    • DTXSID50474712
    • SCHEMBL9833852
    • OXUCMXDWKATUHP-UHFFFAOYSA-N
    • SY021538
    • DB-075750
    • MDL: MFCD11847689
    • Inchi: 1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2
    • InChI Key: OXUCMXDWKATUHP-UHFFFAOYSA-N
    • SMILES: O=C1CC(C[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 143.05800
  • Monoisotopic Mass: 143.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Density: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 279.8℃ at 760 mmHg
  • Solubility: Dissolution (42 g/l) (25 º C),
  • PSA: 62.89000
  • LogP: 1.15550

3-(Nitromethyl)cyclopentanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3-(Nitromethyl)cyclopentanone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 1-[3-[3-[(2-Aminoethyl)amino]-2-hydroxypropoxy]propyl]silanetriol (silica-supported) Solvents: Ethanol ;  30 min, 50 °C
Reference
Ethylenediamine attached to silica as an efficient, reusable nanocatalyst for the addition of nitromethane to cyclopentenone
DeOliveira, Edimar; et al, Journal of Molecular Catalysis A: Chemical, 2007, 271(1-2), 63-69

Production Method 2

Reaction Conditions
1.1 Catalysts: Silica (aminopropylated) Solvents: Nitromethane ;  20 h, 90 °C
Reference
Understanding the influence of the immobilization procedure on the catalytic activity of aminopropylsilicas in C-C forming reactions
Macquarrie, Duncan J.; et al, Applied Catalysis, 2003, 246(1), 183-188

Production Method 3

Reaction Conditions
1.1 Catalysts: 1,1,3,3-Tetramethylguanidine (silica gel-bound) Solvents: Ethanol ;  3 h, 50 °C
Reference
Tetramethylguanidine covalently bonded onto silica gel as catalyst for the addition of nitromethane to cyclopentenone
De Oliveira, Edimar; et al, Journal of the Brazilian Chemical Society, 2006, 17(5), 994-999

Production Method 4

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  12 h, reflux
Reference
Unusual regioselectivity in Pd(0)-catalyzed coupling of allylic monoacetates and nitroalkanes: one-pot isomerization-alkylation
Khan, Pasha M.; et al, Tetrahedron Letters, 2010, 51(10), 1407-1410

3-(Nitromethyl)cyclopentanone Raw materials

3-(Nitromethyl)cyclopentanone Preparation Products

3-(Nitromethyl)cyclopentanone Suppliers

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(CAS:81266-47-9)3-(Nitromethyl)cyclopentanone
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:28
Price ($):1231.0
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Additional information on 3-(Nitromethyl)cyclopentanone

Introduction to 3-(Nitromethyl)cyclopentanone (CAS No. 81266-47-9)

3-(Nitromethyl)cyclopentanone, identified by the Chemical Abstracts Service Number (CAS No.) 81266-47-9, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This heterocyclic ketone features a cyclopentanone core substituted with a nitromethyl group, making it a versatile intermediate in the development of various chemical entities. Its unique structural attributes have garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

The nitromethyl functional group in 3-(Nitromethyl)cyclopentanone introduces reactivity that is highly valuable for constructing more complex molecular frameworks. This reactivity stems from the ability of the nitro group to participate in nucleophilic substitution reactions, as well as its capacity to undergo reduction to form amines. Such transformations are pivotal in drug discovery, where the introduction of amine functionalities is often essential for achieving desired pharmacological properties.

Recent advancements in synthetic methodologies have highlighted the utility of 3-(Nitromethyl)cyclopentanone as a building block for more intricate scaffolds. For instance, studies have demonstrated its role in constructing polycyclic systems through intramolecular cyclization reactions, which can lead to novel heterocycles with potential therapeutic applications. These developments underscore the compound's importance as a precursor in the synthesis of complex natural products and drug-like molecules.

In the realm of medicinal chemistry, 3-(Nitromethyl)cyclopentanone has been explored for its ability to serve as a precursor in the synthesis of kinase inhibitors and other small-molecule drugs. The cyclopentanone moiety is a common structural motif found in biologically active compounds, and its combination with the nitromethyl group provides a scaffold that can be modified to target specific biological pathways. This has led to investigations into its derivatives as potential candidates for treating various diseases, including cancer and inflammatory disorders.

The chemical properties of 3-(Nitromethyl)cyclopentanone also make it an interesting subject for research in materials science. For example, its ability to undergo polymerization or copolymerization has been investigated for the development of advanced materials with tailored properties. Such materials could find applications in coatings, adhesives, and even electronic devices, where precise control over molecular architecture is crucial.

From a synthetic chemistry perspective, 3-(Nitromethyl)cyclopentanone exemplifies the importance of functional group interconversions in streamlining complex syntheses. The nitro group can be readily reduced to an amine, allowing for further derivatization, while the ketone can undergo condensation reactions or participate in enolate-based transformations. These features make it a valuable reagent in multi-step synthetic routes, enabling chemists to construct target molecules with greater efficiency.

The exploration of 3-(Nitromethyl)cyclopentanone also intersects with green chemistry principles. Researchers have been interested in developing catalytic methods for its synthesis and transformation that minimize waste and energy consumption. Such efforts align with broader trends in chemical research aimed at making processes more sustainable and environmentally friendly. This includes the use of biocatalysts or photochemical methods that offer greener alternatives to traditional synthetic approaches.

In conclusion, 3-(Nitromethyl)cyclopentanone (CAS No. 81266-47-9) represents a compound of considerable interest due to its structural versatility and reactivity. Its applications span across pharmaceuticals, materials science, and synthetic chemistry, highlighting its broad utility as an intermediate. As research continues to uncover new methodologies and applications for this molecule, its significance is likely to grow further within the chemical community.

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Amadis Chemical Company Limited
(CAS:81266-47-9)3-(Nitromethyl)cyclopentanone
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Purity:99%
Quantity:25g
Price ($):1231.0
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